molecular formula C13H19N3O3 B1377254 3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]- CAS No. 1403383-56-1

3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-

Cat. No.: B1377254
CAS No.: 1403383-56-1
M. Wt: 265.31 g/mol
InChI Key: MKKGUXJPBITOKI-UHFFFAOYSA-N
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Description

3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-: is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol This compound is characterized by the presence of a morpholinone ring substituted with a phenyl group that is further substituted with an amino and hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]- typically involves the following steps:

    Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through the reaction of diethanolamine with phosgene under controlled conditions.

    Substitution with Phenyl Group: The morpholinone ring is then reacted with a phenyl derivative, such as 4-nitrophenyl chloroformate, to introduce the phenyl group.

    Introduction of Amino and Hydroxypropyl Groups: The final step involves the reduction of the nitro group to an amino group and the subsequent reaction with (2S)-3-amino-2-hydroxypropylamine to introduce the amino and hydroxypropyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxypropyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, as mentioned in the synthesis process.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed:

    Oxidation Products: Oxides of the amino and hydroxypropyl groups.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

    Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxypropyl groups allow it to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(4-{[(2S)-3-Amino-2-hydroxypropyl]amino}phenyl)-3-morpholinone: This compound shares a similar structure but may differ in the substitution pattern on the phenyl group.

    3-Morpholinone, 4-[4-[[(2R)-3-amino-2-hydroxypropyl]amino]phenyl]-: This is a stereoisomer of the compound, with the (2R) configuration instead of (2S).

Uniqueness:

    Stereochemistry: The (2S) configuration of the amino and hydroxypropyl groups provides specific stereochemical properties that can influence the compound’s biological activity and binding interactions.

    Functional Groups:

Properties

IUPAC Name

4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18/h1-4,12,15,17H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKGUXJPBITOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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